molecular formula C13H14N2O2 B14728760 4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one CAS No. 13545-14-7

4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one

Cat. No.: B14728760
CAS No.: 13545-14-7
M. Wt: 230.26 g/mol
InChI Key: AOXORXHOYSAGTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .

Comparison with Similar Compounds

  • 4,6-Dimethyl-2-hydroxypyrimidine
  • 4,6-Dimethyl-2-mercaptopyrimidine
  • 4,6-Dimethyl-2-aminopyrimidine

Comparison: 4,6-Dimethyl-1-phenylmethoxypyrimidin-2-one is unique due to its phenylmethoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

13545-14-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4,6-dimethyl-1-phenylmethoxypyrimidin-2-one

InChI

InChI=1S/C13H14N2O2/c1-10-8-11(2)15(13(16)14-10)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI Key

AOXORXHOYSAGTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1OCC2=CC=CC=C2)C

Origin of Product

United States

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